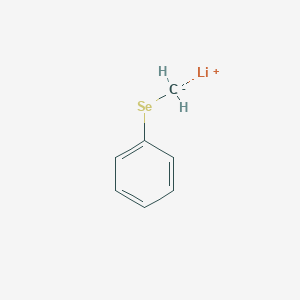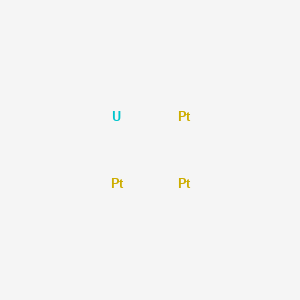
Platinum--uranium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum–uranium (3/1) can be synthesized through several methods:
Direct Fusion: This method involves the direct fusion of pure platinum and uranium components according to stoichiometric calculations.
Reduction of Uranium Dioxide: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods: While specific industrial production methods for platinum–uranium (3/1) are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The direct fusion method is particularly suitable for large-scale production due to its straightforward approach.
Chemical Reactions Analysis
Types of Reactions: Platinum–uranium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides and platinum oxides.
Reduction: Reduction reactions can occur, especially in the presence of hydrogen, leading to the formation of elemental uranium and platinum.
Substitution: Substitution reactions can occur with other metals or compounds, altering the composition and properties of the original compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts or compounds under controlled conditions.
Major Products Formed:
Oxidation: Uranium oxides (e.g., UO2, U3O8) and platinum oxides.
Reduction: Elemental uranium and platinum.
Substitution: New intermetallic compounds with altered properties.
Scientific Research Applications
Platinum–uranium (3/1) has several scientific research applications:
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s unique properties make it a subject of interest for potential biomedical applications, such as in the development of advanced materials for medical devices.
Industry: The compound’s high melting point and density make it suitable for use in high-temperature and high-pressure industrial applications. Its superconducting properties also make it valuable for research in advanced materials and electronics.
Mechanism of Action
The mechanism by which platinum–uranium (3/1) exerts its effects is primarily related to its superconducting properties. At temperatures below 1 K, the compound exhibits superconductivity due to the presence of heavy fermions (uranium atoms), which contribute to the formation of Cooper pairs and the subsequent superconducting state . The molecular targets and pathways involved in this process are related to the electronic structure and interactions between the platinum and uranium atoms.
Comparison with Similar Compounds
- Uranium-rhodium (3/1)
- Uranium-iridium (3/1)
- Uranium-osmium (3/1)
Comparison: Platinum–uranium (3/1) is unique due to its specific combination of platinum and uranium, which results in distinct physical and chemical properties. Compared to similar compounds, platinum–uranium (3/1) has a higher melting point and density, as well as unique superconducting properties at low temperatures . These characteristics make it particularly valuable for research in superconductivity and advanced materials.
Properties
CAS No. |
12311-92-1 |
|---|---|
Molecular Formula |
Pt3U |
Molecular Weight |
823.3 g/mol |
IUPAC Name |
platinum;uranium |
InChI |
InChI=1S/3Pt.U |
InChI Key |
YYBWTXHBZRZQRM-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Pt].[Pt].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


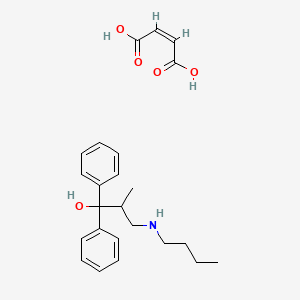
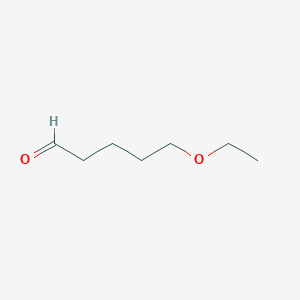
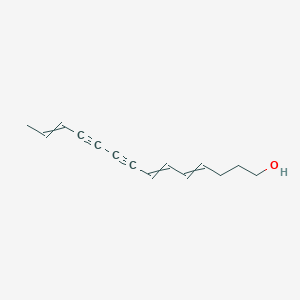
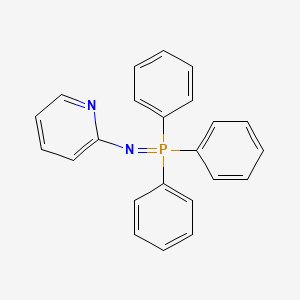
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
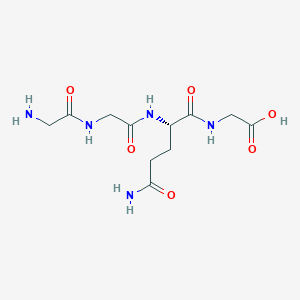
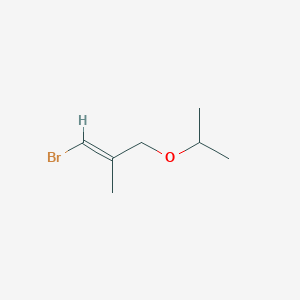
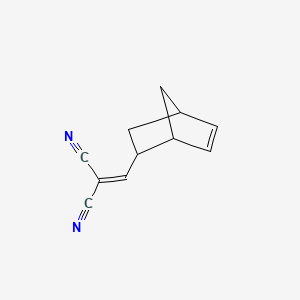
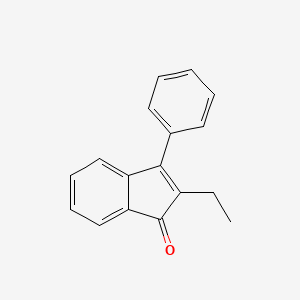
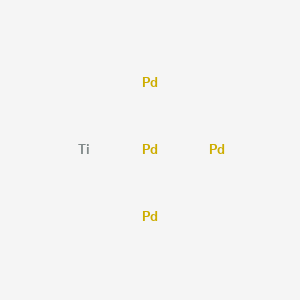

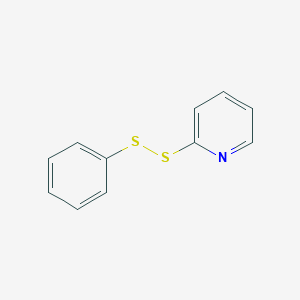
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
